
Pyridin-2-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl prop-2-enoate, also known as 2-pyridyl acrylate, is a chemical compound with the molecular formula C8H7NO2. It is a yellowish liquid that is commonly used in scientific research.
Mecanismo De Acción
The mechanism of action of Pyridin-2-yl prop-2-enoate is not well understood. However, it has been shown to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Pyridin-2-yl prop-2-enoate. However, it has been shown to be non-toxic to cells in vitro, suggesting that it may have potential as a tool for studying cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyridin-2-yl prop-2-enoate is its reactivity as a Michael acceptor, which can be exploited in the synthesis of various organic compounds. However, its limited solubility in water may limit its use in some experiments. Additionally, its mechanism of action is not well understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving Pyridin-2-yl prop-2-enoate. One potential area of research is the development of new synthetic methods using Pyridin-2-yl prop-2-enoate as a catalyst. Another area of research is the development of new fluorescent probes for imaging cellular processes. Additionally, further investigation into the mechanism of action of Pyridin-2-yl prop-2-enoate may lead to new applications in organic synthesis and cellular biology.
Métodos De Síntesis
Pyridin-2-yl prop-2-enoate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction yields Pyridin-2-yl prop-2-enoate acrylate as a yellowish liquid.
Aplicaciones Científicas De Investigación
Pyridin-2-yl prop-2-enoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including pyridine derivatives, quinolines, and indoles. Pyridin-2-yl prop-2-enoate has also been used in the synthesis of fluorescent probes for imaging cellular processes.
Propiedades
Número CAS |
174620-97-4 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
pyridin-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H7NO2/c1-2-8(10)11-7-5-3-4-6-9-7/h2-6H,1H2 |
Clave InChI |
VVSWASODHNAKRZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=CC=CC=N1 |
SMILES canónico |
C=CC(=O)OC1=CC=CC=N1 |
Sinónimos |
2-Propenoicacid,2-pyridinylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



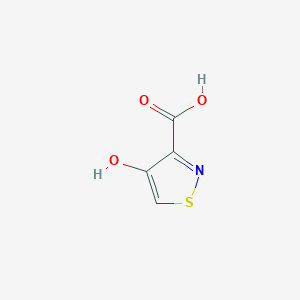
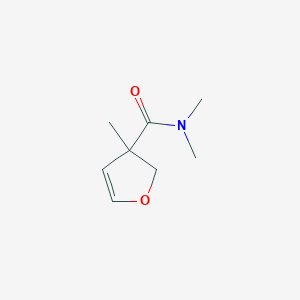
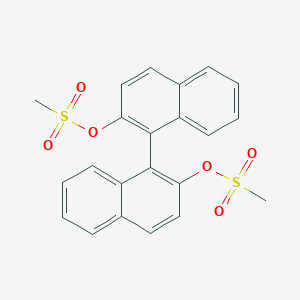
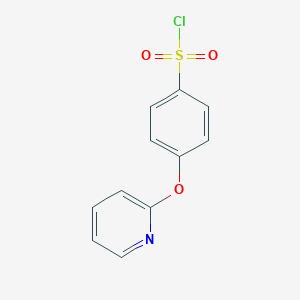
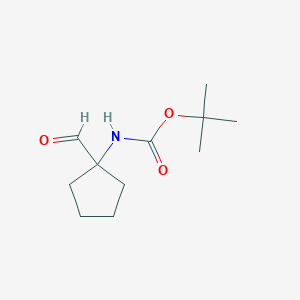
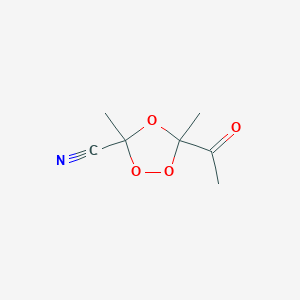
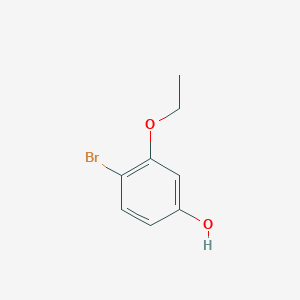
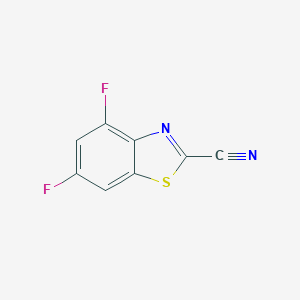
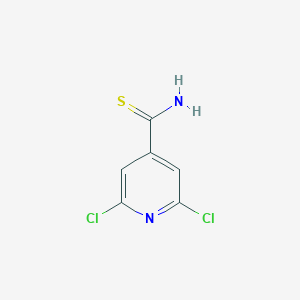
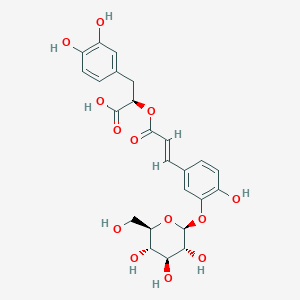

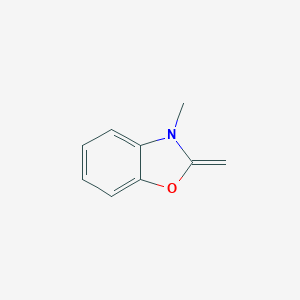
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
